4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide
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Overview
Description
4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide is an organic compound with the molecular formula C18H22BrNO3S. This compound is characterized by the presence of a bromine atom, a butoxyphenyl group, and a sulfonamide group attached to a methylbenzenesulfonamide backbone. It is a solid with a melting point typically between 75-82°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide can be achieved through a multi-step process involving the following key steps:
Butoxylation: The attachment of a butoxy group to the phenyl ring.
Sulfonamidation: The formation of the sulfonamide group by reacting the intermediate with an appropriate sulfonyl chloride.
Typical reaction conditions include the use of solvents like toluene or THF, catalysts such as CuI, and reagents like NBS (N-bromosuccinimide) for bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The bromine atom and butoxyphenyl group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
4-bromo-N,N-bis(4-butoxyphenyl)aniline: Similar in structure but with two butoxyphenyl groups.
4-bromo-N,N-bis(4-methoxyphenyl)aniline: Contains methoxy groups instead of butoxy groups.
Uniqueness
4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group is particularly important for its potential biological activities, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3S/c1-3-4-11-22-16-8-6-15(7-9-16)19-23(20,21)17-10-5-14(18)12-13(17)2/h5-10,12,19H,3-4,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYIRRFIYPWKCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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